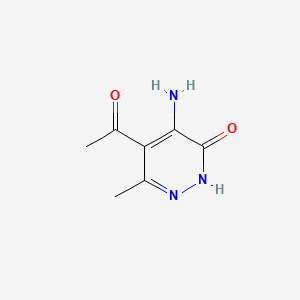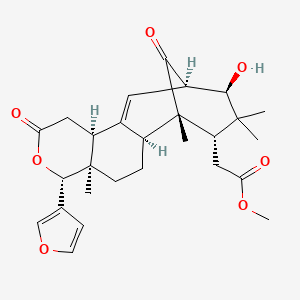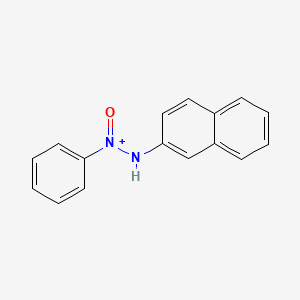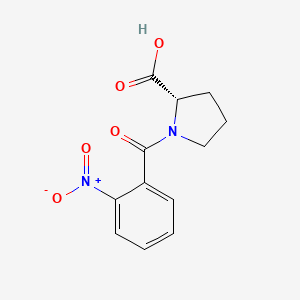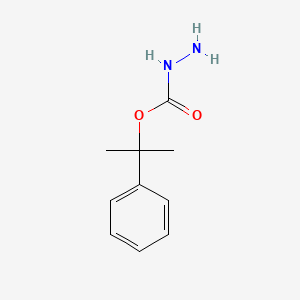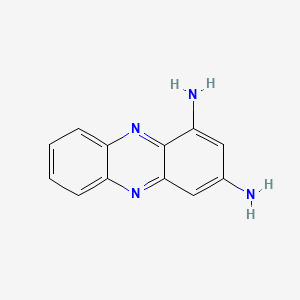
Phenazine-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine-1,3-diamine, also known as 2,3-Diaminophenazine, is an amino derivative of phenazine . It is a brown to yellow needle-like substance . On heating, it sublimes forming yellow leaflets . It has promising luminescence, electrochemical, and biochemical applications .
Synthesis Analysis
Phenazine-1,3-diamine can be synthesized through various methods. The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .Molecular Structure Analysis
Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo-p-diazine, dibenzo[b,e]pyrazine, and acridizine, has a molecular formula of C12H8N2 . The structure of the 2,3-diamino phenazine (DAP) in its non-protonated form has been described .Chemical Reactions Analysis
Phenazine-1,3-diamine undergoes various chemical reactions. For instance, it yields 2-aminophenazine and small amounts of phenazine when heated with zinc dust .Physical And Chemical Properties Analysis
Phenazine-1,3-diamine is soluble in alcohol and benzene . It has a melting point of 264° .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : Phenazines, synthesized through oxygenation of naphthol with transition metal peroxo complexes, have shown significant in vitro antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains. Certain phenazines also offer in vivo protection against cerebral malaria (Hussain et al., 2011).
Diverse Biological Properties : Phenazines are noted for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties. They are significant in both medicinal and industrial fields, prompting extensive research into their synthetic routes (Chaudhary & Khurana, 2018).
Anti-Cancer Agents : A vast number of natural and synthetic phenazines have been investigated for their potential as anti-cancer agents. The review by Cimmino et al. critically evaluates experimental findings related to the anti-cancer activities of phenazines (Cimmino et al., 2012).
Biosynthesis and Regulation in Bacteria : Phenazines are nitrogen-containing secondary metabolites synthesized by certain strains of fluorescent Pseudomonas spp. and other bacteria. Their antibiotic properties are well-known, and recent advances have provided insights into the genetics, biochemistry, and regulation of phenazine synthesis (Mavrodi, Blankenfeldt & Thomashow, 2006).
Crystal Engineering Applications : The protonated phenazine-2,3-diamine cation salt has been studied for its role in crystal engineering, specifically in the formation of water clusters in ionic structures (Sansam, Anderson & Steed, 2007).
Impact on Bacterial Behavior and Biotechnological Processes : Phenazines are significant for their impacts on bacterial interactions and biotechnological processes. They serve multiple roles for the producing organism, influencing cellular redox states, gene expression, biofilm formation, and survival (Pierson & Pierson, 2010).
Green Synthesis Procedures : Novel synthesis procedures of phenazine derivatives, such as spiro[benzo[a]pyrano[2,3-c]phenazine], have been developed under green, solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).
Multicomponent Synthesis for Biologically Active Compounds : Phenazine and chromene motifs are used in the multicomponent synthesis of biologically active compounds. This method is expected to find application in combinatorial synthesis due to the broad spectrum of biological activities of these motifs (Wang et al., 2011).
Synthetic Approaches and Reactions of Benzo[a]phenazin-5-ol : The synthesis of benzo[a]phenazin-5-ol derivatives from lawsone and their applications in constructing various fused heterocycles have been reviewed, highlighting their unique biological properties (Olyaei & Sadeghpour, 2022).
Safety And Hazards
Zukünftige Richtungen
Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities. Natural phenazines are mainly isolated from marine and terrestrial microorganisms. So far, more than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated . Many phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory and anticancer activity . Researchers continue to investigate these compounds and hope to develop them as medicines .
Eigenschaften
IUPAC Name |
phenazine-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEXLMJDNCJTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668462 |
Source


|
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenazine-1,3-diamine | |
CAS RN |
18450-11-8 |
Source


|
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

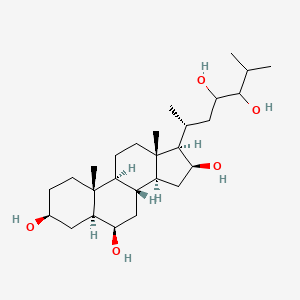

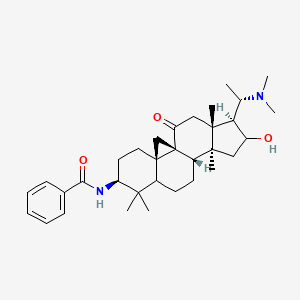
![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)
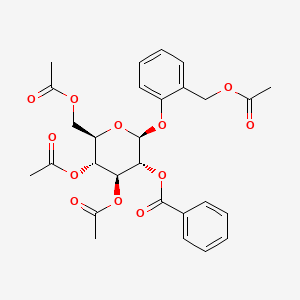
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)
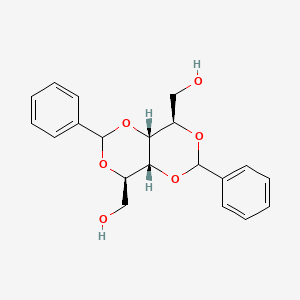
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
